molecular formula C16H19O6PS B10757707 Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate

Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate

Cat. No.: B10757707
M. Wt: 370.4 g/mol
InChI Key: XIIYQLCRTNBXRS-MRXNPFEDSA-N
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Description

Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Derivative: The initial step involves the synthesis of a biphenyl derivative through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid.

    Phosphonation: The biphenyl derivative is then subjected to a phosphonation reaction using a suitable phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate or phosphonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-yl-1-phosphonatobutane derivatives.

Scientific Research Applications

Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate exerts its effects involves interactions with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the phosphonate and sulfonate groups can participate in electrostatic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tripotassium phosphate: A simpler compound with similar potassium content but lacking the biphenyl and sulfonate groups.

    Biphenyl-4-sulfonic acid: Contains the biphenyl and sulfonate groups but lacks the phosphonate group.

    Phosphonobutane-1-sulfonic acid: Contains the phosphonate and sulfonate groups but lacks the biphenyl group.

Uniqueness

Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate is unique due to its combination of biphenyl, phosphonate, and sulfonate groups, which confer distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H19O6PS

Molecular Weight

370.4 g/mol

IUPAC Name

(1R)-4-(4-phenylphenyl)-1-phosphonobutane-1-sulfonic acid

InChI

InChI=1S/C16H19O6PS/c17-23(18,19)16(24(20,21)22)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12,16H,4-5,8H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1

InChI Key

XIIYQLCRTNBXRS-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Origin of Product

United States

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